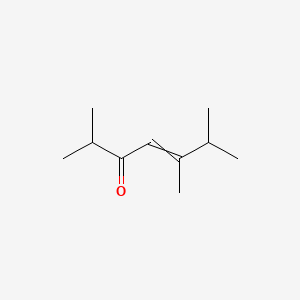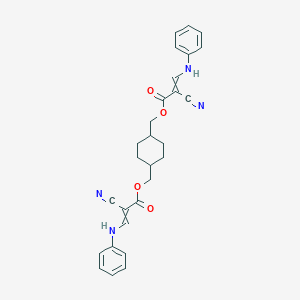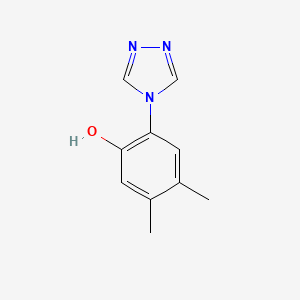
2,5,6-Trimethyl-4-hepten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Trimethyl-4-hepten-3-one is an organic compound with the molecular formula C10H18O . It is a ketone characterized by the presence of three methyl groups and a double bond in its heptane chain. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2,5,6-Trimethyl-4-hepten-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors under controlled conditions. Industrial production methods typically involve the use of catalysts to enhance the reaction efficiency and yield . Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the purity and yield of the final product.
Chemical Reactions Analysis
2,5,6-Trimethyl-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5,6-Trimethyl-4-hepten-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5,6-Trimethyl-4-hepten-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its ketone group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These interactions can influence various biochemical pathways, making the compound valuable in research .
Comparison with Similar Compounds
2,5,6-Trimethyl-4-hepten-3-one can be compared with other similar compounds such as:
2,5,6-Trimethylheptane: Lacks the double bond and ketone group, making it less reactive in certain chemical reactions.
2,5,6-Trimethylhept-4-en-2-one: Similar structure but with the ketone group at a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
16466-21-0 |
|---|---|
Molecular Formula |
Cl6Pt.2H4N |
Molecular Weight |
0 |
Synonyms |
2,5,6-Trimethyl-4-hepten-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B1175888.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B1175891.png)

